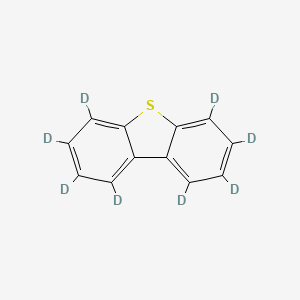

Dibenzothiophene-d8

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuteriodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZUPMFVPLQIF-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33262-29-2 | |

| Record name | Dibenzothiophene-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Dibenzothiophene-d8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzothiophene-d8, a deuterated form of dibenzothiophene. This document is intended to be a valuable resource for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds.

Introduction

This compound (C₁₂D₈S) is a polycyclic aromatic sulfur heterocycle in which all eight hydrogen atoms of dibenzothiophene have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry, particularly in the study of environmental pollutants and in metabolic research. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂D₈S | [1] |

| Molecular Weight | 192.31 g/mol | [1] |

| Appearance | Solid | |

| Isotopic Purity | ≥98 atom % D |

Thermal Properties

| Property | Value |

| Melting Point | 97-100 °C |

| Boiling Point | 332-333 °C |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Organic Solvents (e.g., Benzene) | Soluble |

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of this compound. The following sections provide representative methodologies for its synthesis, purification, and application in analytical methods.

Synthesis of this compound

A common method for the synthesis of deuterated aromatic compounds is through hydrogen-deuterium exchange reactions. A plausible synthetic route for this compound would involve the reaction of unlabeled dibenzothiophene with a deuterium source in the presence of a catalyst.

Reaction Scheme:

Caption: Synthesis of this compound via H/D exchange.

Materials:

-

Dibenzothiophene

-

Deuterated water (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

High-pressure reaction vessel

Procedure:

-

Place Dibenzothiophene and a catalytic amount of Pt/C in a high-pressure reaction vessel.

-

Add an excess of deuterated water to the vessel.

-

Seal the vessel and heat to a temperature typically ranging from 150-200°C.

-

Maintain the reaction under stirring for 24-48 hours to ensure complete deuterium exchange.

-

After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., dichloromethane) and water.

-

The organic layer containing the deuterated product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification

Purification of the synthesized this compound is essential to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

Workflow for HPLC Purification:

Caption: HPLC purification workflow for this compound.

HPLC Parameters (Representative):

-

Column: A reverse-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbons.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength where dibenzothiophene shows strong absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Inject the solution onto the HPLC system.

-

Run a gradient elution to separate this compound from impurities.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under vacuum to obtain the purified product.

-

Application as an Internal Standard in GC-MS Analysis

This compound is widely used as an internal standard for the quantification of dibenzothiophene and related compounds in complex matrices such as environmental samples or biological fluids.

Experimental Workflow for Sample Analysis:

Caption: Workflow for using this compound as an internal standard.

GC-MS Parameters (Representative):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet: Splitless injection at 280°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Monitored Ions:

-

Dibenzothiophene (analyte): m/z 184 (molecular ion)

-

This compound (internal standard): m/z 192 (molecular ion)

-

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Due to the replacement of all protons with deuterium, a ¹H-NMR spectrum of pure this compound would show no signals from the compound itself. The only observable signals would be from any residual protons in the deuterated solvent or from any protonated impurities.

-

¹³C-NMR: The ¹³C-NMR spectrum is expected to be similar to that of unlabeled dibenzothiophene, but the signals may be broader and show splitting due to coupling with deuterium (C-D coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will differ significantly from its non-deuterated counterpart, particularly in the C-H stretching and bending regions.

-

C-H Vibrations: The characteristic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ for aromatic compounds will be absent.

-

C-D Vibrations: New absorption bands corresponding to C-D stretching vibrations will appear at lower wavenumbers, typically in the range of 2200-2300 cm⁻¹. C-D bending vibrations will also be shifted to lower frequencies compared to C-H bending vibrations.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide provides essential information on the physical and chemical properties, experimental protocols, and safety considerations for this compound. For specific applications, further optimization of the described methods may be required. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated dibenzothiophene (DBT), a molecule of increasing interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as a labeled internal standard in analytical chemistry. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly enhance the performance and stability of organic electronic materials and is crucial for various analytical applications.[1][2][3] This document details the primary synthetic methodologies, experimental protocols, and manufacturing considerations for producing deuterated dibenzothiophene.

Introduction to Deuterated Dibenzothiophene

Dibenzothiophene is a polycyclic aromatic sulfur heterocycle that serves as a fundamental building block for various organic materials.[4] The deuterated analogue, particularly the fully deuterated dibenzothiophene-d8, is gaining prominence in the OLED industry. The substitution of C-H bonds with stronger C-D bonds can lead to longer operational lifetimes and improved efficiency of OLED devices by mitigating degradation pathways.[3][5]

Synthetic Methodologies for Deuterated Dibenzothiophene

The primary strategy for the synthesis of deuterated dibenzothiophene is through hydrogen-deuterium (H-D) exchange reactions on the parent molecule. This approach is generally more cost-effective than a full synthesis from deuterated precursors. Key components of this methodology include the deuterium source, a catalyst, and specific reaction conditions.

Deuterium Source

The most common and economically viable deuterium source for H-D exchange reactions is deuterium oxide (D₂O), also known as heavy water.[6] D₂O is readily available and can be used in excess to drive the equilibrium towards a high level of deuterium incorporation.

Catalysis

Catalysis is essential to facilitate the cleavage of the stable aromatic C-H bonds and their exchange with deuterium from D₂O. Several types of catalysts have been shown to be effective for the deuteration of aromatic and heteroaromatic compounds, and these principles are applicable to dibenzothiophene.

-

Heterogeneous Catalysis: Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are widely used heterogeneous catalysts for H-D exchange.[7][8][9] These catalysts are robust, easily separated from the reaction mixture, and can be recycled. The reactions are typically performed at elevated temperatures and pressures in the presence of D₂O.

-

Homogeneous Catalysis: Transition metal complexes of iridium, rhodium, and ruthenium are highly effective homogeneous catalysts for H-D exchange.[10][11][12][13] These catalysts can offer high selectivity and efficiency under milder conditions compared to their heterogeneous counterparts. However, their removal from the product can be more challenging.

Experimental Protocols

While specific literature detailing the optimization of dibenzothiophene deuteration is scarce, a representative protocol can be derived from established methods for deuterating polycyclic aromatic hydrocarbons and related sulfur heterocycles. The following is a generalized experimental protocol for the synthesis of deuterated dibenzothiophene via heterogeneous catalysis.

Platinum-Catalyzed H-D Exchange of Dibenzothiophene

This protocol is based on the general principles of platinum-catalyzed H-D exchange of aromatic compounds.

Materials:

-

Dibenzothiophene (DBT)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Platinum on activated carbon (Pt/C)

-

High-pressure reactor (e.g., Parr autoclave) with a glass liner

-

Solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

Procedure:

-

In the glass liner of a high-pressure reactor, combine dibenzothiophene (1.0 eq), 10% Pt/C (10 wt% of DBT), and deuterium oxide (20-50 eq).

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reactor to 150-200 °C with stirring.

-

Maintain the reaction at this temperature for 24-72 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by ¹H NMR or mass spectrometry to determine the degree of deuterium incorporation.

-

After the desired level of deuteration is achieved, cool the reactor to room temperature and carefully vent any residual pressure.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of D₂O).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the deuterated dibenzothiophene.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Catalyst | 10% Pt/C | A common and effective catalyst for aromatic H-D exchange.[7][8] |

| Deuterium Source | D₂O | Cost-effective and readily available.[6] |

| Temperature | 150-200 °C | Higher temperatures generally lead to higher deuteration levels but may also increase side reactions. |

| Reaction Time | 24-72 hours | Longer reaction times typically result in higher deuterium incorporation. |

| Expected Yield | >80% | Yields can be high, but depend on the specific conditions and purification method. |

| Deuterium Incorporation | >95% | High levels of deuteration are achievable, often reaching near-quantitative exchange. |

Manufacturing of Deuterated Dibenzothiophene

The manufacturing of deuterated dibenzothiophene, particularly for applications like OLEDs, requires scalable, efficient, and cost-effective processes. While traditional batch reactors can be used, modern manufacturing techniques are being developed to improve throughput and reduce costs.[6]

Flow Chemistry

Continuous flow chemistry offers several advantages for the manufacturing of deuterated aromatic compounds.[1][2] In a flow process, the reactants are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst.

Advantages of Flow Chemistry:

-

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with high pressures and temperatures.

-

Improved Heat and Mass Transfer: This leads to more precise control over reaction conditions and can result in faster reactions and higher selectivity.

-

Scalability: Production can be scaled up by running the process for longer durations or by using larger reactors.

-

Automation: Flow processes are well-suited for automation, leading to improved consistency and reduced labor costs.

A typical flow setup for the deuteration of dibenzothiophene would involve pumping a solution of DBT in a suitable solvent and D₂O through a heated column packed with a Pt/C or other suitable catalyst. The product stream is then cooled, and the deuterated DBT is separated from the D₂O and solvent.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another technology that can accelerate H-D exchange reactions.[14][15] Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. This can be particularly advantageous for high-throughput synthesis and manufacturing. Microwave reactors can be used in both batch and flow configurations.

Visualization of Synthetic Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hydrogen / deuterium isotope Effect on OLED - Mesbah Energy [irisotope.com]

- 4. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective ruthenium catalysed H-D exchange using D2O as the deuterium source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. KR102095584B1 - A method for manufacturing deuterated organic compounds for OLED light emitting material - Google Patents [patents.google.com]

- 15. KR20200024689A - A method for manufacturing deuterated organic compounds for OLED light emitting material - Google Patents [patents.google.com]

An In-depth Technical Guide to Dibenzothiophene-d8: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dibenzothiophene-d8, a deuterated analog of the polycyclic aromatic sulfur heterocycle, dibenzothiophene. This document outlines its chemical and physical properties, primary applications in analytical and environmental chemistry, and detailed experimental protocols for its use as an internal standard.

Core Properties of this compound

This compound is a stable, isotopically labeled compound essential for precise quantitative analysis in complex matrices. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 33262-29-2 |

| Molecular Formula | C₁₂D₈S |

| Molecular Weight | 192.31 g/mol |

| Appearance | White to off-white solid |

| Isotopic Enrichment | Typically ≥98 atom % D |

Applications in Research and Analysis

This compound serves a critical role in analytical chemistry, primarily as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and polycyclic aromatic sulfur heterocycles (PASHs) in various samples, including crude oil, coal, and environmental matrices[1][2]. The use of a deuterated internal standard is a robust technique to correct for the loss of analyte during sample preparation and for variations in instrument response[3][4].

Due to its structural similarity to dibenzothiophene and its derivatives, this compound is an ideal internal standard for the analysis of these compounds. It co-elutes with the target analytes and exhibits similar ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass-to-charge ratio. This makes it particularly valuable for methods employing gas chromatography-mass spectrometry (GC-MS).

Furthermore, its stability makes it a reliable tracer for metabolic and environmental fate studies of dibenzothiophene and related compounds.

Experimental Protocol: Quantification of Dibenzothiophene in Environmental Samples using GC-MS and this compound as an Internal Standard

This protocol provides a general framework for the analysis of dibenzothiophene in a solid environmental matrix (e.g., soil, sediment) using this compound as an internal standard.

Sample Preparation and Extraction

-

Sample Collection and Homogenization : Collect a representative sample and homogenize it to ensure uniformity.

-

Spiking with Internal Standard : Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction vessel. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone, hexane). The amount of internal standard added should result in a concentration within the calibration range of the instrument.

-

Extraction :

-

Soxhlet Extraction : Place the spiked sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane:hexane 1:1 v/v) for a defined period (e.g., 16-24 hours).

-

Pressurized Fluid Extraction (PFE) : A more rapid alternative to Soxhlet extraction, using elevated temperature and pressure to extract the analytes.

-

-

Concentration and Solvent Exchange : Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. The solvent may be exchanged to one more compatible with the subsequent cleanup and analysis steps (e.g., hexane).

-

Cleanup : The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge. Elute the cartridge with a non-polar solvent to recover the PAHs and PASHs.

Instrumental Analysis by GC-MS

-

Instrument Conditions :

-

Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Injector : Splitless injection is typically used for trace analysis.

-

Oven Temperature Program : A programmed temperature ramp is used to separate the analytes. An example program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer (MS) : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.

-

-

Selected Ion Monitoring (SIM) :

-

Monitor the molecular ion for dibenzothiophene (m/z 184).

-

Monitor the molecular ion for this compound (m/z 192).

-

Calibration and Quantification

-

Calibration Standards : Prepare a series of calibration standards containing known concentrations of dibenzothiophene and a constant concentration of this compound.

-

Calibration Curve : Generate a calibration curve by plotting the ratio of the peak area of dibenzothiophene to the peak area of this compound against the concentration of dibenzothiophene.

-

Quantification : Calculate the concentration of dibenzothiophene in the sample by determining the peak area ratio in the sample extract and using the calibration curve to determine the corresponding concentration.

Metabolic Pathway of Dibenzothiophene

Dibenzothiophene is a model compound for studying the microbial desulfurization of fossil fuels. Understanding its metabolic pathways is crucial for bioremediation and industrial applications. While this compound is used as a tracer, the metabolic pathway for the unlabeled compound is the subject of study. The "4S" pathway is a well-characterized aerobic pathway for the specific removal of sulfur from dibenzothiophene without degrading the carbon skeleton.

References

- 1. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Enrichment of Dibenzothiophene-d8

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Dibenzothiophene-d8 (DBT-d8), a deuterated polycyclic aromatic hydrocarbon. It details the critical importance of its isotopic purity and enrichment, the analytical methods used for verification, and its primary applications, particularly as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) version of Dibenzothiophene, an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] In DBT-d8, all eight hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly for mass spectrometry-based quantitative analyses.[2]

The utility of DBT-d8 as an internal standard or tracer hinges on its high isotopic purity and well-defined enrichment level.[2][3] These characteristics ensure accurate and reproducible quantification of its non-labeled counterpart and other related analytes in complex matrices. This guide outlines the methodologies for assessing these critical quality attributes.

Quantitative Data Summary

Commercially available this compound is characterized by several key physical and chemical properties. The data presented below is compiled from typical supplier specifications.[4][5]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂D₈S | |

| Molecular Weight | ~192.31 g/mol | [5] |

| CAS Number | 33262-29-2 | [4][5] |

| Typical Isotopic Purity | ≥98 atom % D | [4] |

| Typical Chemical Purity | ≥98% | [5] |

| Melting Point | 97-100 °C | [1] |

| Boiling Point | 332-333 °C | [1] |

| Appearance | Colorless to white solid | [1] |

Methodologies for Isotopic Purity and Enrichment Analysis

Determining the isotopic purity of a deuterated compound is essential for its validation and use.[2] The two primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity by differentiating the mass-to-charge (m/z) ratios of various isotopologues (molecules that differ only in their isotopic composition).[6][7]

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Standard Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable organic solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities. A C18 column is typically used.

-

Mass Spectrometric Analysis:

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.[6]

-

Detection: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) capable of resolving the isotopic cluster.

-

Data Acquisition: Acquire a full scan mass spectrum centered around the expected m/z of the [M+H]⁺ or [M]⁺· ion.

-

-

Data Analysis:

-

Extract the ion intensities for each isotopologue, from the fully unlabeled (d₀) to the fully labeled (d₈) species.

-

Correct the observed intensities for the natural isotopic abundance of ¹³C and ³⁴S.

-

Calculate the isotopic purity (atom % D) based on the relative abundance of the d₈ peak compared to all other deuterated and non-deuterated species.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structural integrity of the molecule and can be used to quantify the amount of residual non-deuterated material.[2] Proton NMR (¹H NMR) is particularly useful for this purpose.

Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR (qNMR)

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample into an NMR tube.

-

Add a known quantity of a certified internal standard (e.g., maleic acid) that has a distinct ¹H signal which does not overlap with any residual DBT signals.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

Ensure quantitative conditions are met, including a sufficiently long relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time).

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area of the residual proton signals in the aromatic region of DBT-d8.

-

Integrate the area of the known signal from the internal standard.

-

By comparing the integral of the residual protons to the integral of the standard, the molar quantity of non-deuterated species can be calculated. The isotopic enrichment is then determined relative to the total amount of DBT-d8 weighed.[9]

-

Conceptual Synthesis Pathway

The synthesis of unlabeled Dibenzothiophene typically involves the reaction of biphenyl with a sulfur source in the presence of a Lewis acid catalyst.[10][11] A plausible route for producing the deuterated analogue would involve starting with a fully deuterated precursor.

Application: Internal Standard in Quantitative Analysis

The most common application of this compound is as an internal standard (IS) for the quantification of polycyclic aromatic sulfur heterocycles (PASHs) and related compounds by GC-MS or LC-MS. An IS is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.

Principle of Operation:

DBT-d8 is chemically identical to its unlabeled counterpart, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer. By comparing the peak area of the analyte to the peak area of the known amount of IS, variations in sample handling and instrument response can be normalized, leading to significantly improved accuracy and precision.[12]

Conclusion

The isotopic purity and enrichment of this compound are paramount to its function as a reliable tool in analytical science. Rigorous verification using techniques like high-resolution mass spectrometry and quantitative NMR spectroscopy is crucial for ensuring the integrity of experimental data. For researchers in drug development, environmental analysis, and metabolomics, a well-characterized standard like this compound is indispensable for achieving accurate, precise, and reproducible quantitative results.

References

- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. DIBENZOTHIOPHENE | Eurisotop [eurisotop.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 10. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 11. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Safety, handling, and storage recommendations for Dibenzothiophene-d8.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage recommendations for Dibenzothiophene-d8. It is intended for laboratory personnel and professionals in research and development who work with this compound.

Chemical and Physical Properties

This compound is a deuterated form of dibenzothiophene, a sulfur-containing heterocyclic aromatic compound. It is primarily used as an internal standard in analytical chemistry for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other related compounds.[1] The isotopic labeling allows for its differentiation from non-deuterated analogues in mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂D₈S |

| Molecular Weight | 192.31 g/mol |

| CAS Number | 33262-29-2 |

| Appearance | Solid, crystalline powder |

| Melting Point | 97-100 °C |

| Boiling Point | 332-334 °C |

| Solubility | Insoluble in water; soluble in organic solvents like benzene. |

| Isotopic Purity | Typically ≥98 atom % D |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to understand its potential hazards before handling. The health and safety data for isotopically labeled compounds are often assumed to be similar to their unlabeled counterparts.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[5] |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4][5] |

Hazard Pictograms:

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

3.1. Engineering Controls:

-

Work in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when handling the powder to avoid dust formation.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[2][6][8]

-

Skin Protection:

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[3][7]

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

The storage area for flammable solids should be separate and clearly labeled.[6][10]

First Aid and Emergency Procedures

5.1. First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[2][3][4]

-

If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[7]

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

5.2. Fire-Fighting Measures:

-

This compound is a combustible solid.[9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

5.3. Accidental Release Measures:

-

Personal Precautions: Avoid breathing dust and contact with the substance.[9] Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains and waterways as it is very toxic to aquatic life.[2]

-

Containment and Cleanup:

Experimental Protocol: Use of this compound as an Internal Standard for GC-MS Analysis of PAHs in Water Samples

This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) in water samples by Gas Chromatography-Mass Spectrometry (GC-MS).

6.1. Materials and Reagents:

-

This compound solution (e.g., 100 µg/mL in a suitable solvent like dichloromethane)

-

PAH calibration standards

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Water sample

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

6.2. Sample Preparation:

-

Spiking: To a 1 L water sample, add a known amount of the this compound internal standard solution.

-

Extraction:

-

Condition a C18 SPE cartridge with dichloromethane followed by methanol and then deionized water.

-

Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Dry the cartridge by passing air or nitrogen through it for 30 minutes.

-

-

Elution: Elute the trapped analytes and the internal standard from the SPE cartridge with dichloromethane.

-

Drying and Concentration:

-

Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

-

6.3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Column: A non-polar capillary column suitable for PAH analysis (e.g., HP-5MS).

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target PAHs and this compound.

-

6.4. Data Analysis:

-

Quantification: The concentration of each PAH in the sample is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve generated from the analysis of PAH standards with the same amount of internal standard.

-

Quality Control: Analyze procedural blanks and spiked samples to ensure the accuracy and precision of the method.

Visualizations

The following diagrams illustrate key logical flows related to the handling and use of this compound.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: An experimental workflow for the analysis of PAHs using this compound as an internal standard.

References

- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. purdue.edu [purdue.edu]

- 7. uww.edu [uww.edu]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. actenviro.com [actenviro.com]

Dibenzothiophene: A Technical Guide to its Natural Occurrence and Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and significant environmental sources of dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound. Dibenzothiophene and its alkylated derivatives are of significant interest due to their persistence in the environment, their contribution to sulfur oxide (SOx) emissions from fossil fuel combustion, and their use as geochemical markers.[1][2]

Natural Occurrence

Dibenzothiophene is a naturally occurring organosulfur compound found primarily in fossil fuels and certain biological systems. Its formation is a result of geochemical processes acting on organic matter over geological timescales.

Geological Formation

Dibenzothiophene and its derivatives are major polycyclic aromatic sulfur heterocyclics (PASHs) found in crude oil, coal, and sedimentary organic matter.[1][3][4] Their presence is so characteristic that their distribution and concentration are widely used as geochemical parameters to evaluate the maturity of coals and oils and as indicators of the depositional environment of sedimentary matter.[1]

The formation of DBT in geological settings is believed to occur through several chemical pathways. A primary mechanism involves the reaction of biogenic or abiogenic sulfur species (like elemental sulfur or H₂S) with organic precursors during diagenesis and catagenesis.[1] One geochemically feasible pathway is the thermal degradation of thiophenolate, which can be generated from phenol and inorganic sulfides.[1][4] This process involves homolysis, hydroarylation, and subsequent cyclization reactions to form the stable dibenzothiophene structure.[1]

Occurrence in Natural Products

While predominantly of geochemical origin, dibenzothiophene has also been reported in the plant kingdom. Specifically, its presence has been documented in plants of the genus Rosa.[5] However, its occurrence in biota is generally considered to be a result of uptake from contaminated environments rather than endogenous synthesis.[6]

Environmental and Anthropogenic Sources

The primary route for the introduction of dibenzothiophene into the wider environment is through human activities related to the extraction, processing, and combustion of fossil fuels.

Fossil Fuel Combustion

The combustion of sulfur-rich fossil fuels, including coal and petroleum products like diesel and fuel oil, is a major source of atmospheric DBT and its derivatives.[2][7][8] During combustion, these organic sulfur compounds are oxidized and released, contributing to the formation of sulfur dioxide (SO₂), a primary precursor to acid rain and fine particulate matter (PM2.5).[8][9]

Oil Spills and Petroleum Contamination

Accidental releases of crude oil and heavy fuels, such as the Erika oil spill, introduce large quantities of dibenzothiophenes directly into marine and terrestrial ecosystems.[5][10] Due to its relatively low water solubility and high thermal stability, DBT can persist in water and sediments for extended periods following a spill.[1][5] Its photolysis in aqueous environments can lead to the formation of more toxic products like dibenzofuran.[10]

Industrial and Waste Effluents

Various industrial processes are sources of DBT contamination. The petrochemical sector, in particular, generates effluents that can contain significant levels of polycyclic aromatic hydrocarbons (PAHs) and PASHs, including dibenzothiophene.[11] Furthermore, historical and ongoing activities at coal processing facilities and illegal petroleum refineries have been identified as significant local sources of DBT in sediments.[12]

Quantitative Data on Dibenzothiophene Occurrence

The concentration of dibenzothiophene in various environmental matrices can vary widely depending on the proximity to contamination sources. The following table summarizes reported concentration ranges.

| Matrix | Source/Location | Concentration Range | Reference(s) |

| River Sediment | Imo River, Nigeria (near illegal refinery) | 12.46 ng/g to 1,720.42 ng/g (dry weight) | [12] |

| Biota (L. anatifera) | Petrogenic Contaminated Area | 30.74 ng/g to 537.76 ng/g | [6] |

| Diesel Oil (Middle Distillate) | Untreated Fuel | 0.15% (wt/wt) total sulfur | [7] |

| Diesel Oil (Light Gas Oil) | Untreated Fuel | 0.3% (wt/wt) total sulfur | [7] |

| Simulated Fuel Oil | Laboratory Standard | 1000 mgS/L | [8][9] |

Experimental Protocols for Analysis

The accurate quantification of dibenzothiophene in complex environmental matrices requires robust extraction and analytical methodologies.

Sample Extraction and Preparation

The choice of extraction method depends on the sample matrix.

-

Solid Samples (Soil, Sediment, Coal):

-

Soxhlet Extraction: A classical and exhaustive technique where the solid sample is placed in a thimble and continuously extracted with an organic solvent (e.g., dichloromethane, acetonitrile) over several hours.[13]

-

Ultrasonic Extraction: The sample is mixed with an extraction solvent and subjected to high-frequency sound waves to disrupt the matrix and enhance solvent penetration. This is a faster but sometimes less exhaustive method than Soxhlet.[13][14]

-

Sample Clean-up: After initial extraction, the extract is often "cleaned up" to remove interfering compounds. This can involve techniques like solid-phase extraction (SPE) or acid-alkaline partitioning to isolate the neutral PASH fraction.[14]

-

-

Aqueous Samples (Water):

-

Liquid-Liquid Extraction (LLE): The water sample is repeatedly shaken with an immiscible organic solvent (e.g., hexane, dichloromethane). The DBT partitions into the organic phase, which is then collected and concentrated.

-

Purge and Trap (P&T): An inert gas is bubbled through the water sample, purging volatile and semi-volatile compounds like DBT. The purged compounds are then trapped on a sorbent material, which is subsequently heated to desorb the analytes into the analytical instrument.[14][15]

-

Instrumental Analysis and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the identification and quantification of DBT.[3][6]

-

Separation: The extracted sample is injected into a gas chromatograph, where a capillary column (e.g., C-18) separates DBT from other compounds based on their boiling points and affinity for the column's stationary phase.[16]

-

Detection and Quantification: The mass spectrometer detects the separated compounds, providing a unique mass spectrum for DBT that confirms its identity. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[6]

-

Internal Standards: To ensure accuracy, a known amount of a labeled internal standard, such as octadeutero-dibenzothiophene (DBT-d8), is added to the sample before extraction. The ratio of the DBT peak area to the internal standard peak area is used for precise quantification.[3][6]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC equipped with a UV or diode-array detector can also be used.[16]

Visualization of Sources and Pathways

The following diagram illustrates the logical relationships between the natural and anthropogenic sources of dibenzothiophene and its distribution in the environment.

Caption: Environmental pathways of Dibenzothiophene (DBT) from natural and anthropogenic sources.

References

- 1. mdpi.com [mdpi.com]

- 2. Deep-desulfurization of dibenzothiophene and its derivatives present in diesel oil by a newly isolated bacterium Achromobacter sp. to reduce the environmental pollution from fossil fuel combustion [hero.epa.gov]

- 3. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dibenzothiophene Removal from Fuel Oil by Metal-Organic Frameworks: Performance and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Oxidation of dibenzothiophene (DBT) by Serratia marcescens UCP 1549 formed biphenyl as final product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 14. env.go.jp [env.go.jp]

- 15. epa.gov [epa.gov]

- 16. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological and Ecotoxicological Data on Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, is a persistent environmental pollutant originating from fossil fuels. This technical guide provides a comprehensive overview of the current toxicological and ecotoxicological data on dibenzothiophene. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and an exploration of the compound's mechanisms of action. This guide summarizes key toxicity endpoints, including acute toxicity, and delves into what is known about its potential for endocrine disruption and genotoxicity. Furthermore, it outlines the microbial degradation pathways of dibenzothiophene, providing insight into its environmental fate.

Toxicological Data

The toxicological profile of dibenzothiophene has been evaluated in various animal models, primarily focusing on acute oral toxicity.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicological data for dibenzothiophene.

| Species | Exposure Route | Endpoint | Value | Reference |

| Mouse (male, CD-1) | Oral | LD50 | 470 mg/kg | [1] |

| Rat (Sprague-Dawley) | Oral (28-day study) | NOAEL | 3 mg/kg/day | [2][3] |

| Rat (Sprague-Dawley) | Oral (28-day study) | LOAEL | 10 mg/kg/day | [2][3] |

Experimental Protocols

Acute Oral Toxicity (LD50) in Mice:

-

Test Guideline: Based on general principles of acute toxicity testing.

-

Animals: Male CD-1 mice.

-

Administration: Single oral dose.

-

Observation Period: Not explicitly stated, but mortality was recorded.

-

Endpoint: Lethal Dose 50 (LD50), the statistically estimated dose at which 50% of the animals are expected to die.

-

Pathology: Gross and histological examinations were performed on animals that died.[1]

28-Day Repeated Dose Oral Toxicity in Rats:

-

Test Guideline: Likely based on OECD Test Guideline 407.

-

Animals: Male and female Sprague-Dawley rats.

-

Administration: Daily oral administration for 28 days.

-

Dose Levels: 0, 3, 10, and 30 mg/kg/day.

-

Endpoints Observed:

-

Increased relative liver weight in both males and females.

-

Reduced motor activity and increased prothrombin time in males at ≥10 mg/kg/day.

-

Hepatocyte hypertrophy in males and females.

-

Changes in serum markers of liver function in males (reduced albumin and albumin/globulin ratio).

-

Increased relative kidney weights and kidney lesions in males.

-

Increased activated partial thromboplastin time (APTT) in males.[2][3]

-

-

NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 3 mg/kg/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 10 mg/kg/day based on the observed effects on the liver and blood coagulation.[2][3]

Ecotoxicological Data

Dibenzothiophene exhibits significant toxicity to aquatic organisms.

Quantitative Ecotoxicological Data

| Species | Test Type | Endpoint | Value | Reference |

| Daphnia magna (Water flea) | 48-hour acute, static | LC50 | 0.466 mg/L | |

| Artemia franciscana (Brine shrimp) | 24-hour acute | LC50 | 3.89 mg/L | |

| Vibrio fischeri (Bioluminescent bacteria) | Acute | Inhibition of luminescence | Moderately toxic | [4] |

| Fundulus heteroclitus (Mummichog) embryo | Acute | Cardiac deformities | Minimal effects | [4] |

Experimental Protocols

Acute Immobilisation Test with Daphnia magna:

-

Test Guideline: Likely based on OECD Test Guideline 202.

-

Organisms: Daphnia magna, less than 24 hours old.

-

Test Conditions: Static test for 48 hours.

-

Endpoint: LC50, the concentration causing immobilization in 50% of the daphnids.

Acute Toxicity Test with Artemia franciscana:

-

Organisms: Artemia franciscana nauplii.

-

Test Conditions: 24-hour exposure to a range of dibenzothiophene concentrations.

-

Endpoint: LC50, the concentration causing 50% mortality.

Mechanisms of Action and Signaling Pathways

Endocrine Disruption

Recent studies suggest that dibenzothiophene may act as an endocrine disruptor, particularly affecting the thyroid system.

-

Thyroid Disruption in Zebrafish: A study on zebrafish embryos exposed to low concentrations of dibenzothiophene (0.05 to 1 µM) revealed it to be a thyroid axis disruptor. The study combined in vivo morphological analyses, liquid chromatography-mass spectrometry for thyroid hormone level determination, and quantification of key gene expression in the Hypothalamic-Pituitary-Thyroid (HPT) axis. The results indicated a synergistic toxic effect with cadmium, impacting embryonic development and thyroid morphology.[5]

-

Estrogenic Activity: In vitro studies using human granulosa cells (SIGCs) have shown that dibenzothiophene can alter estradiol (E2) synthesis and metabolism. At a concentration of 10 nM, dibenzothiophene increased E2 production. Furthermore, at 1 and 10 nM, it increased the expression of estrogen receptors Esr1 and Esr2.[6]

The following diagram illustrates a simplified workflow for assessing the endocrine-disrupting potential of dibenzothiophene.

Genotoxicity

The genotoxic potential of dibenzothiophene has been investigated, with current evidence suggesting weak to no mutagenic activity.

-

Ames Test: Studies using the Salmonella typhimurium reverse mutation assay (Ames test) have indicated that dibenzothiophene has very weak or no mutagenic activity, both with and without metabolic activation.[1]

The following diagram outlines the general workflow of an Ames test.

Aryl Hydrocarbon Receptor (AhR) Activation

While many polycyclic aromatic hydrocarbons are known to be ligands for the aryl hydrocarbon receptor (AhR), specific data on the binding affinity and activation of the AhR signaling pathway by dibenzothiophene are not extensively detailed in the currently available literature. The AhR pathway is a critical route for the metabolism and toxicity of many xenobiotics.

Microbial Degradation of Dibenzothiophene

The environmental fate of dibenzothiophene is significantly influenced by microbial degradation. Several bacterial strains are capable of utilizing dibenzothiophene as a source of sulfur, carbon, and energy.

The 4S Pathway (Sulfur-Specific Desulfurization)

The most well-characterized degradation route is the "4S" pathway, which specifically removes the sulfur atom while leaving the carbon skeleton intact. This pathway is of particular interest for biodesulfurization of fossil fuels.

The key enzymatic steps in the 4S pathway are:

-

Dibenzothiophene (DBT) → Dibenzothiophene-5-oxide (DBTO): Catalyzed by a monooxygenase.

-

Dibenzothiophene-5-oxide (DBTO) → Dibenzothiophene-5,5-dioxide (DBTO2): Also catalyzed by a monooxygenase.

-

Dibenzothiophene-5,5-dioxide (DBTO2) → 2-hydroxybiphenyl-2-sulfinate (HBPS): Catalyzed by another monooxygenase.

-

2-hydroxybiphenyl-2-sulfinate (HBPS) → 2-hydroxybiphenyl (2-HBP) + Sulfite: Catalyzed by a desulfinase.

The following diagram illustrates the 4S pathway for dibenzothiophene desulfurization.

Kodama Pathway (Carbon-Destructive Degradation)

Another, less common pathway is the Kodama pathway, which involves the cleavage of one of the benzene rings of the dibenzothiophene molecule.

Experimental Protocols for Microbial Degradation

-

Microorganisms: Strains of Rhodococcus, Pseudomonas, and other bacteria have been shown to degrade dibenzothiophene.

-

Culture Conditions:

-

Media: Typically a defined basal salts medium is used, with dibenzothiophene provided as the sole source of sulfur. Glucose is often used as a carbon source.

-

Temperature and pH: Cultures are generally maintained at around 30°C and a pH of 7.0.

-

Aeration: Adequate aeration is crucial for the oxidative steps in the degradation pathways.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the disappearance of dibenzothiophene and the appearance of metabolites like 2-hydroxybiphenyl.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and confirmation of the structure of metabolites.

-

Conclusion

Dibenzothiophene exhibits moderate acute toxicity in mammalian and aquatic species. The available data suggest a potential for endocrine disruption, particularly affecting the thyroid and estrogenic pathways, although further research is needed to fully elucidate these mechanisms in mammals. Current evidence indicates a low potential for genotoxicity. The microbial degradation of dibenzothiophene, especially through the sulfur-specific 4S pathway, is a key process in its environmental fate and holds potential for bioremediation applications. This guide provides a foundational understanding of the toxicological and ecotoxicological properties of dibenzothiophene to aid in risk assessment and future research endeavors. Further studies are warranted to investigate its potential for reproductive and developmental toxicity, carcinogenicity, and its detailed interactions with cellular signaling pathways in higher organisms.

References

- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. CHEMICAL MODIFICATION MODULATES ESTROGENIC ACTIVITY, OXIDATIVE REACTIVITY, & METABOLIC STABILITY IN 4′F-DMA, A NEW BENZOTHIOPHENE SELECTIVE ESTROGEN RECEPTOR MODULATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 5. oecd.org [oecd.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Dibenzothiophene-d8 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dibenzothiophene-d8 (DBT-d8) as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). DBT-d8 is recognized as an optimal internal standard for the analysis of thiophene compounds in various matrices such as crude oil, coal, and sediment extracts[1]. The use of deuterated internal standards like DBT-d8 is a robust technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response[2][3].

Principle of the Method

The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, blank, and calibration standard. The internal standard should be a substance that is chemically similar to the analytes of interest but is not naturally present in the samples. Isotopically labeled compounds, such as this compound, are ideal internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their unlabeled counterparts, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

The concentration of the target analytes is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve. This method effectively compensates for losses during sample extraction and cleanup, as well as variations in injection volume[2][3].

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (pesticide grade or equivalent), n-hexane, acetone, methanol, toluene, isooctane. Solvents may require purification by distillation to minimize interference[4].

-

Standards:

-

This compound (DBT-d8) of high purity (e.g., 98 atom % D).

-

Certified standard solutions of target PAHs.

-

-

Reagents: Anhydrous sodium sulfate, silica gel, Florisil.

-

Gases: Helium (99.8% purity or higher) for GC carrier gas[3].

-

Sample Matrices: Crude oil, sediment, water, tissue, etc.

Standard Solution Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.5 µg/mL[3].

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified PAH standard mixture with the appropriate solvent[3][5]. Each calibration standard should contain a constant, known concentration of the this compound internal standard.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The following are general protocols for common matrices.

A. Solid Samples (Sediment, Soil, Tissue)

-

Extraction:

-

Soxhlet Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane/acetone) for several hours[4][6].

-

Pressurized Liquid Extraction (PLE): An alternative extraction method using elevated temperature and pressure with a solvent like toluene[6].

-

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the this compound internal standard solution.

-

Concentration: Concentrate the extract using a Kuderna-Danish (K-D) evaporator or a rotary evaporator[2][4]. It is recommended to use a keeper solvent like toluene or isooctane to prevent the loss of more volatile PAHs[2].

-

Cleanup (if necessary): For complex matrices, a cleanup step is required to remove interferences.

-

Silica Gel Column Chromatography: Pass the concentrated extract through a silica gel column. Elute the PAH fraction with a non-polar solvent or a solvent mixture of increasing polarity[2][4][7].

-

Florisil Solid-Phase Extraction (SPE): Condition a Florisil SPE cartridge and apply the sample extract. Elute the analytes with a suitable solvent such as n-hexane[7].

-

B. Liquid Samples (Water)

-

Extraction:

-

Liquid-Liquid Extraction (LLE): In a separatory funnel, extract the water sample with dichloromethane. Spike the sample with the this compound internal standard before extraction. Repeat the extraction multiple times[2].

-

Solid-Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge. Elute the retained PAHs with a solvent like acetone and dichloromethane[8].

-

-

Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL[2][8].

GC-MS Analysis

-

Instrument Setup:

-

Instrument Conditions: The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250-320 °C[9][10] |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 70-90 °C, hold for 2-3 min[9][11] |

| Ramp Rate | 5-7 °C/min[9][11] |

| Final Temperature | 320-325 °C, hold for 20 min[9][11] |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | Constant flow, ~1 mL/min[9] |

| Mass Spectrometer | |

| Mode | Selected Ion Monitoring (SIM) |

| Ion Source Temp. | 230-320 °C[9][10] |

| Transfer Line Temp. | 290-320 °C[9][10] |

| Monitored Ions | Specific ions for each target PAH and this compound (m/z 192) |

-

Analysis Sequence: Analyze the calibration standards first to establish the calibration curve. Then, analyze the prepared samples and quality control samples.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method.

Table 1: Method Performance Data

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | ≥ 0.99 | [1] |

| Recovery | 70.0 ± 3.5% to 120 ± 10% | [1] |

| Method Detection Limit (MDL) | 8.8 to 30.2 ng g⁻¹ | [1] |

| Limit of Quantification (LOQ) | 29.4 to 1011 ng g⁻¹ | [1] |

Table 2: Example Calibration Data for Benzo[a]pyrene using this compound as Internal Standard

| Concentration (ng/mL) | Benzo[a]pyrene Area | DBT-d8 Area | Area Ratio (Analyte/IS) |

| 1 | 15,000 | 300,000 | 0.05 |

| 5 | 75,000 | 305,000 | 0.25 |

| 10 | 152,000 | 302,000 | 0.50 |

| 50 | 760,000 | 308,000 | 2.47 |

| 100 | 1,510,000 | 301,000 | 5.02 |

Mandatory Visualizations

Caption: Experimental workflow for GC-MS analysis using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.gov.bc.ca [www2.gov.bc.ca]

- 3. tdi-bi.com [tdi-bi.com]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. wbea.org [wbea.org]

- 10. agilent.com [agilent.com]

- 11. shimadzu.com [shimadzu.com]

Application of Dibenzothiophene-d8 in HPLC-MS for environmental samples.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of polycyclic aromatic compounds (PACs) in environmental matrices is of paramount importance due to their potential carcinogenic and mutagenic properties. Polycyclic aromatic sulfur heterocycles (PASHs), such as dibenzothiophene (DBT) and its alkylated derivatives, are a class of PACs commonly found in crude oil, coal, and their combustion products, leading to their widespread distribution in the environment. The use of isotope dilution mass spectrometry (IDMS) with deuterated internal standards is a well-established technique for enhancing the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and for matrix effects during analysis.[1][2] Dibenzothiophene-d8 (DBT-d8) serves as an excellent internal standard for the analysis of dibenzothiophene and other PASHs due to its similar chemical and physical properties to the target analytes. This document provides detailed application notes and protocols for the utilization of this compound in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of environmental samples.

Analytical Workflow Overview

The general workflow for the analysis of environmental samples for PASHs using this compound as an internal standard involves sample collection, preparation (including extraction and cleanup), and subsequent analysis by HPLC-MS.

Quantitative Data Summary

The use of this compound as an internal standard allows for the accurate quantification of dibenzothiophene and related PASHs. The following tables summarize typical method performance characteristics.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Dibenzothiophene | Water | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL |

| Dibenzothiophene | Sediment/Soil | 1 - 5 µg/kg | 5 - 15 µg/kg |

| Alkylated Dibenzothiophenes | Water | 0.02 - 0.2 ng/mL | 0.2 - 1.0 ng/mL |

| Alkylated Dibenzothiophenes | Sediment/Soil | 2 - 10 µg/kg | 10 - 30 µg/kg |

Note: Values are indicative and may vary depending on the specific instrumentation and matrix complexity.

Table 2: Recovery and Linearity Data

| Analyte | Matrix | Recovery (%) | Linearity (R²) |

| Dibenzothiophene | Water | 85 - 110% | > 0.99 |

| Dibenzothiophene | Sediment/Soil | 80 - 115% | > 0.99 |

| Alkylated Dibenzothiophenes | Water | 82 - 112% | > 0.99 |

| Alkylated Dibenzothiophenes | Sediment/Soil | 78 - 118% | > 0.99 |

Note: Recovery data is based on the analysis of spiked samples.

Experimental Protocols

Protocol 1: Analysis of Dibenzothiophene in Water Samples

1. Sample Preparation

-

Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.

-

Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., acetone or acetonitrile) to the water sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of HPLC-grade water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

After loading, wash the cartridge with 10 mL of HPLC-grade water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

-

Elute the analytes with 10 mL of dichloromethane.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS analysis.

-

2. HPLC-MS Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse PAH column (4.6 x 100 mm, 1.8 µm) or equivalent.

-

Column Temperature: 30°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

Time (min) %B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dibenzothiophene 185.0 139.1 20 | this compound | 193.0 | 144.1 | 20 |

Protocol 2: Analysis of Dibenzothiophene in Soil and Sediment Samples

1. Sample Preparation

-

Sample Preparation: Homogenize the soil/sediment sample and air-dry it to a constant weight. Sieve the sample to remove large debris.

-

Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker and spike with a known amount of this compound solution.

-

Extraction:

-

Mix the spiked sample with anhydrous sodium sulfate until a free-flowing powder is obtained.

-

Transfer the mixture to an extraction thimble for Soxhlet extraction or an appropriate vessel for pressurized liquid extraction (PLE) or ultrasonic extraction.

-

Soxhlet Extraction: Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16 hours.

-

Ultrasonic Extraction: Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone and sonicate for 30 minutes. Repeat the extraction two more times with fresh solvent.

-

-

Cleanup:

-

Concentrate the combined extracts to approximately 1 mL.

-

Perform a cleanup step using a silica gel column. Elute the aliphatic fraction with hexane and then elute the aromatic fraction (containing dibenzothiophene) with a mixture of hexane and dichloromethane.

-

-

Concentration and Reconstitution:

-

Evaporate the aromatic fraction to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS analysis.

-

2. HPLC-MS Parameters

-

Follow the same HPLC-MS parameters as described in Protocol 1.

Logical Relationship Diagram

The use of an internal standard is crucial for correcting variations in the analytical process. The following diagram illustrates the logical relationship for quantification.

Conclusion

The protocols and data presented demonstrate the effective application of this compound as an internal standard for the sensitive and accurate quantification of dibenzothiophene and related PASHs in environmental samples by HPLC-MS. The use of an isotope-labeled internal standard is critical for achieving high-quality data in complex matrices by compensating for variations in sample preparation and instrumental analysis. These methods are suitable for environmental monitoring and research applications.

References

Application Note: Quantitative Analysis of Dibenzothiophenes in Crude Oil and Petroleum Products Using Dibenzothiophene-d8 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract